Methyl 2-Benzyloxazole-4-carboxylate
Description
Methyl 2-Benzyloxazole-4-carboxylate is an oxazole derivative characterized by a benzyl substituent at position 2 and a methyl ester group at position 4 of the heterocyclic oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. The methyl ester group enhances solubility in organic solvents, while the benzyl moiety contributes to aromatic interactions and lipophilicity.
Properties
IUPAC Name |
methyl 2-benzyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)10-8-16-11(13-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFPAZDJJSLKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Benzyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with benzoic acid derivatives under acidic conditions to form the oxazole ring . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-Benzyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : Methyl 2-Benzyloxazole-4-carboxylate serves as a versatile building block in the synthesis of more complex organic molecules. Its oxazole ring structure allows for various modifications that can lead to the development of new compounds with desired properties.
Biology
- Antimicrobial Properties : Research indicates that compounds related to this compound exhibit antimicrobial activities. For example, derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, demonstrating potential as new antimicrobial agents .
- Anticancer Activity : Recent studies have explored the compound's potential as an anticancer agent. Investigations into its ability to inhibit cancer cell proliferation have shown promising results, particularly in relation to specific cancer types such as lung adenocarcinoma and glioma .
Medicine
- Pharmaceutical Intermediate : The compound is being studied for its role as a pharmaceutical intermediate in drug development. Its unique chemical structure may contribute to the design of novel therapeutic agents targeting diseases like tuberculosis and HIV .
Industry
- Specialty Chemicals Production : this compound is utilized in the production of specialty chemicals and materials, leveraging its reactivity in industrial applications.
Case Studies
- Antimicrobial Efficacy : A series of this compound derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control compounds, suggesting a strong antimicrobial potential .
- Anticancer Research : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on A549 human lung adenocarcinoma cells, with IC50 values indicating promising activity levels compared to established chemotherapeutics .
Mechanism of Action
The mechanism of action of Methyl 2-Benzyloxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism: Positional Effects
The positional arrangement of substituents on the oxazole ring significantly influences physicochemical properties. A key comparator is Benzyl 4-Methyloxazole-5-carboxylate (CAS: 1071676-06-6, ), which shares the molecular formula C₁₂H₁₁NO₃ and molar mass 217.22 g/mol but differs in substituent placement:
- Methyl 2-Benzyloxazole-4-carboxylate : Benzyl at position 2, methyl ester at position 4.
- Benzyl 4-Methyloxazole-5-carboxylate : Methyl at position 4, benzyl ester at position 5.
Key Differences:
Ester Group : The target compound uses a methyl ester, while the comparator employs a benzyl ester. Methyl esters typically exhibit lower molecular weight, higher volatility, and reduced steric hindrance compared to benzyl esters, which are bulkier and more lipophilic .
In contrast, the methyl group at position 4 in the comparator could reduce steric strain, favoring synthetic accessibility .
Physicochemical Properties
While direct data for this compound are unavailable, methyl esters () generally exhibit:
- Melting Points : 50–150°C (depending on substituents).
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) and low in water.
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions.
The comparator compound’s benzyl ester group likely increases its melting point and hydrophobicity compared to the target compound’s methyl ester .
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-Benzyloxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.
Chemical Structure and Properties
This compound features a benzyloxazole framework, which is a derivative of oxazole, a five-membered heterocyclic compound containing nitrogen. The presence of the carboxylate group enhances its solubility and reactivity, making it suitable for various biological applications.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives based on this structure exhibit moderate to excellent activity against various bacterial strains.
- Gram-positive bacteria : The compound demonstrates minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against Gram-positive isolates. This suggests a promising potential for treating infections caused by resistant strains .
- Gram-negative bacteria : Activity against Gram-negative bacteria such as E. coli and A. baumannii has shown variable results, with some derivatives achieving MICs as low as 4 µg/mL, indicating enhanced potency compared to previous compounds .
Anticancer Properties
Recent investigations have also focused on the anticancer activities of this compound derivatives. For instance:
- Cell Proliferation Inhibition : Certain derivatives have been shown to significantly reduce cell proliferation in chronic myeloid leukemia (CML) cells while causing minimal cytotoxicity in acute lymphoblastic leukemia (ALL) cell lines. This selective action is crucial for developing targeted cancer therapies .
- Mechanisms of Action : The compound's action appears to involve cell cycle arrest, particularly increasing the G1 phase population while decreasing S and G2/M phases in treated cells. This suggests that this compound may interfere with critical cellular processes involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological efficacy of this compound derivatives. Key observations include:
| Compound Variation | MIC (µg/mL) | Activity Type |
|---|---|---|
| Methyl 2-benzylthiazole-4-carboxylate | 0.06 | Antimicrobial (M. tuberculosis) |
| Methyl 5-benzylthiazole-4-carboxylate | 1-16 | Antimicrobial (Gram-positive) |
| Methyl 2-benzoxy-4-carboxylate | ≤128 | Antimicrobial (Gram-negative) |
These findings indicate that modifications to the benzene ring or the position of substituents can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development .
Case Studies
- Antitubercular Activity : A study identified methyl 2-benzylthiazole-4-carboxylate as a potent inhibitor of Mycobacterium tuberculosis with an MIC of 0.06 µg/mL, showcasing its potential as a lead compound for developing new antitubercular agents .
- Biofilm Inhibition : Compounds derived from this compound have been reported to interfere with biofilm formation in Staphylococcus aureus, inhibiting up to 79% biofilm at specific concentrations. This property is crucial for addressing persistent infections associated with biofilms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-Benzyloxazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation reactions between methyl esters of carboxylic acids and benzyl-protected intermediates. For example, refluxing methyl 3-amino-4-hydroxybenzoate with benzoyl chloride derivatives in a polar solvent (e.g., acetic acid or 1,4-dioxane) under controlled pH conditions can yield oxazole derivatives . Reaction time (15+ hours) and stoichiometric ratios of reagents are critical for minimizing byproducts like unreacted intermediates or over-acylated species. Characterization via TLC and HPLC is recommended to monitor progress.
Q. How can structural elucidation of this compound be optimized using crystallographic tools?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Programs like SHELXL (for refinement) and Mercury CSD (for visualization) enable precise determination of bond angles, torsional strain, and packing motifs . For non-crystalline samples, complementary techniques like 2D NMR (COSY, HSQC) and IR spectroscopy can resolve ambiguities in functional group assignments .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific hazard data for this compound may be limited, analogous benzoyl-containing esters require:
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the benzyl group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The benzyl group introduces steric hindrance, which can slow down nucleophilic attacks at the oxazole ring’s 2-position. Computational modeling (DFT) paired with experimental kinetics (e.g., monitoring reaction rates via UV-Vis or NMR) can quantify these effects. Substituent electronic contributions are analyzed via Hammett plots using derivatives with para-substituted benzyl groups (e.g., -NO₂, -OCH₃) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility or solvent interactions. To resolve this:
- Perform variable-temperature NMR to assess dynamic effects.
- Compare XRD-derived torsion angles with computational conformational searches (using software like Gaussian or ORCA).
- Validate with cross-polarization magic-angle spinning (CP-MAS) NMR for solid-state insights .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via LC-MS and quantify hydrolyzed products (e.g., free carboxylic acids).
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Kinetic parameters (Eₐ, t₁/₂) are derived using Arrhenius plots .
Q. What role does this compound play in coordination chemistry, and how can its metal-binding properties be characterized?
- Methodological Answer : The oxazole ring’s nitrogen and ester oxygen atoms can act as ligands for transition metals (e.g., Cu²⁺, Pd²⁺). To study binding:
- Synthesize metal complexes and characterize via X-ray absorption spectroscopy (XAS) or EPR for oxidation states.
- Titration experiments (UV-Vis or fluorescence) determine binding constants (Kd).
- Compare with computational models (e.g., density functional theory) to predict preferred coordination geometries .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
